(S)-benzyl 2-hydroxy-2-phenylacetate

Descripción general

Descripción

(S)-benzyl 2-hydroxy-2-phenylacetate is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Benzyl esters, a group to which this compound belongs, are known to interact with various enzymes and proteins in the body .

Mode of Action

Esters, including benzyl esters, typically undergo hydrolysis in the presence of water and an acid or base catalyst . This reaction results in the formation of an alcohol and a carboxylic acid . In the case of L-(+)-Mandelic Acid Benzyl Ester, the products would be benzyl alcohol and mandelic acid.

Biochemical Pathways

The hydrolysis of esters, including benzyl esters, is a common biochemical reaction that can affect various metabolic pathways .

Pharmacokinetics

It is known that the unnatural benzyl ester is less likely to experience enzymatic hydrolysis in living cells . This suggests that the compound may have a relatively long half-life in the body, potentially leading to prolonged effects.

Result of Action

The hydrolysis of benzyl esters can result in the release of benzyl alcohol and a carboxylic acid, both of which can have various effects on cells and tissues .

Action Environment

The action of L-(+)-Mandelic Acid Benzyl Ester can be influenced by various environmental factors. For example, the rate of hydrolysis of the ester bond in the compound can be affected by the pH of the environment . Additionally, the presence of certain enzymes or other biological molecules could potentially influence the compound’s action, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

L-(+)-Mandelic Acid Benzyl Ester can be applied in different types of site-specific protein modifications, including N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide . It interacts with various enzymes, proteins, and other biomolecules, and the nature of these interactions is largely dependent on the specific biochemical context.

Cellular Effects

The effects of L-(+)-Mandelic Acid Benzyl Ester on various types of cells and cellular processes are complex and multifaceted. It influences cell function by interacting with specific proteins and enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of L-(+)-Mandelic Acid Benzyl Ester involves its interactions with biomolecules at the molecular level. It can exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical context.

Metabolic Pathways

L-(+)-Mandelic Acid Benzyl Ester is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in can vary depending on the specific biochemical context.

Transport and Distribution

L-(+)-Mandelic Acid Benzyl Ester is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation . The exact mechanisms of transport and distribution can vary depending on the specific biochemical context.

Actividad Biológica

(S)-Benzyl 2-hydroxy-2-phenylacetate, known by its CAS number 62173-99-3, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

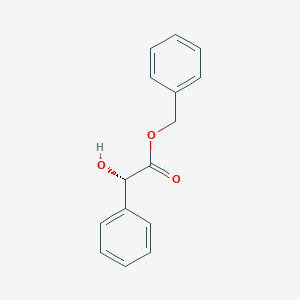

This compound is characterized by the following structural formula:

This compound features a benzyl group attached to a hydroxy and phenylacetate moiety, which contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound exhibits properties that suggest it may influence several biochemical pathways, including:

- Antioxidant Activity : The hydroxy group in the structure can donate hydrogen atoms, thus neutralizing free radicals and reducing oxidative stress.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanistic studies are still required.

Anticancer Properties

Research has indicated that this compound possesses anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HCT116 (Colorectal) | 25 | Significant growth inhibition |

| MCF7 (Breast) | 30 | Moderate growth inhibition |

These findings suggest that the compound may serve as a potential lead in the development of anticancer therapies.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. A study evaluated its efficacy against common bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

These results indicate that the compound could be explored further for potential applications in treating infections.

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on HCT116 cells. The results demonstrated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of the compound against multi-drug resistant strains. The compound exhibited notable activity, suggesting its potential as a natural preservative or therapeutic agent .

- Pharmacokinetics and Bioavailability : Research into the pharmacokinetic profile of this compound revealed favorable absorption characteristics in animal models, indicating good bioavailability which is crucial for therapeutic applications .

Propiedades

IUPAC Name |

benzyl (2S)-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKWZVQEMSKSBU-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601044499 | |

| Record name | Benzyl (2S)-hydroxy(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62173-99-3 | |

| Record name | Benzyl (2S)-hydroxy(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.